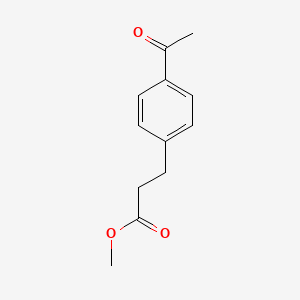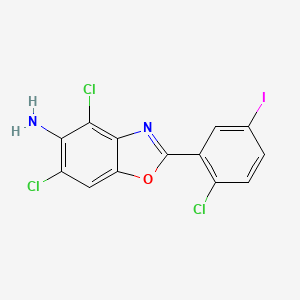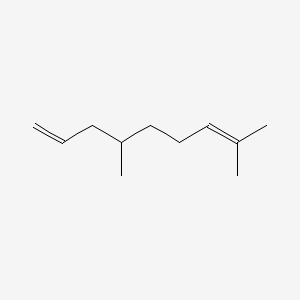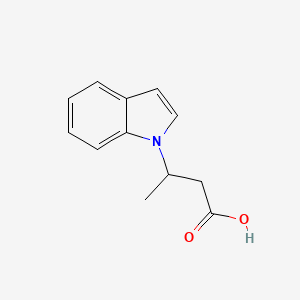
Methyl 3-(4-acetylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-acetylphenyl)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with an acetyl group and a propanoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The esterification of 3-(4-acetylphenyl)propanoic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with a solid acid catalyst can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to a methyl group, resulting in the formation of 3-(4-methylphenyl)propanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-acetylphenyl)propanoic acid, 4-acetylbenzoic acid.
Reduction: 3-(4-methylphenyl)propanoate.
Substitution: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(4-acetylphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of dyes, fragrances, and polymers due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-acetylphenyl)propanoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(4-methylphenyl)propanoate: Similar structure but lacks the acetyl group.
Methyl 3-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of an acetyl group.
Methyl 3-(4-nitrophenyl)propanoate: Contains a nitro group instead of an acetyl group.
Uniqueness: Methyl 3-(4-acetylphenyl)propanoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
91671-15-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
JSMIOKNEVAVMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)



![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)

![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)

![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl-](/img/structure/B15348740.png)
![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)
![9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B15348763.png)
